molecular formula C23H17FN2O B12984778 2-(4-Fluorophenyl)-N-(o-tolyl)quinoline-4-carboxamide

2-(4-Fluorophenyl)-N-(o-tolyl)quinoline-4-carboxamide

Cat. No.: B12984778
M. Wt: 356.4 g/mol
InChI Key: WMWDJJOLHPEXGF-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-(o-tolyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-N-(o-tolyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Introduction of Substituents: The 4-fluorophenyl and o-tolyl groups can be introduced through various substitution reactions, such as Friedel-Crafts acylation or Suzuki coupling.

    Formation of Carboxamide: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-N-(o-tolyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and organometallic reagents are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-N-(o-tolyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor function, or intercalation into DNA.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline-4-carboxamide: Lacks the fluorine and tolyl substituents.

    4-Fluoro-2-phenylquinoline: Lacks the carboxamide group.

    N-(o-Tolyl)quinoline-4-carboxamide: Lacks the fluorophenyl group.

Uniqueness

2-(4-Fluorophenyl)-N-(o-tolyl)quinoline-4-carboxamide is unique due to the presence of both the 4-fluorophenyl and o-tolyl groups, which may confer specific biological activities and chemical properties not found in similar compounds.

Properties

Molecular Formula

C23H17FN2O

Molecular Weight

356.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-(2-methylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C23H17FN2O/c1-15-6-2-4-8-20(15)26-23(27)19-14-22(16-10-12-17(24)13-11-16)25-21-9-5-3-7-18(19)21/h2-14H,1H3,(H,26,27)

InChI Key

WMWDJJOLHPEXGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F

Origin of Product

United States

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